

A Head-to-Head Comparison of Extraction Kits for 20-Carboxyarachidonic Acid

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Compound of Interest		
Compound Name:	20-Carboxyarachidonic acid	
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For researchers, scientists, and drug development professionals investigating the roles of cytochrome P450 (CYP) metabolites in physiology and disease, the accurate quantification of **20-Carboxyarachidonic acid** (20-COOH-AA) is critical. As a terminal metabolite of the ω -hydroxylation pathway of arachidonic acid, its concentration in biological matrices provides key insights into renal, vascular, and inflammatory processes. The first and most crucial step in its analysis is efficient extraction from complex samples like plasma, urine, or tissue homogenates.

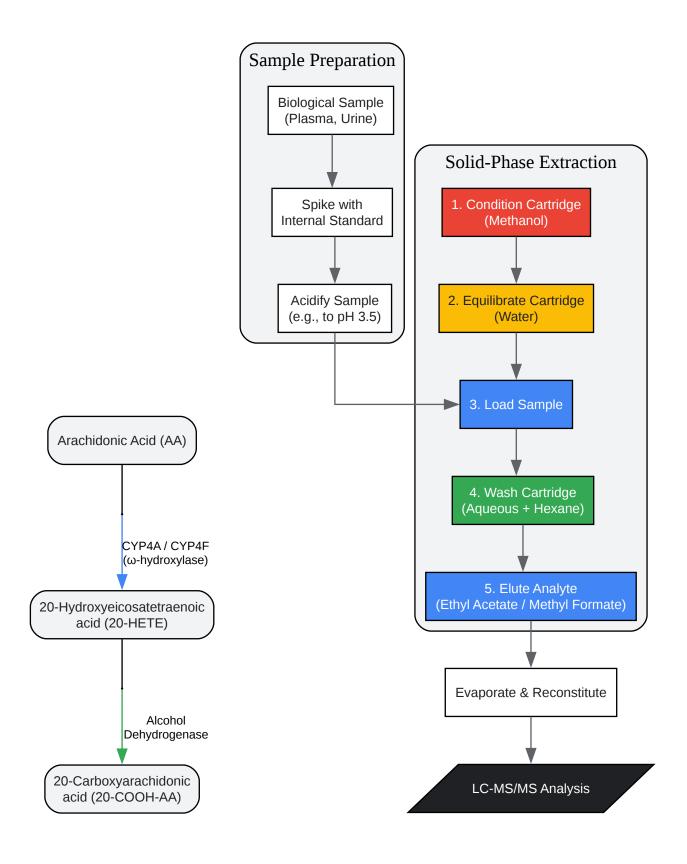
This guide provides an objective, data-driven comparison of common commercially available solid-phase extraction (SPE) chemistries and a traditional liquid-liquid extraction (LLE) method applicable to 20-COOH-AA. While dedicated "kits" for this specific analyte are not common, various kits and cartridges designed for eicosanoids and other oxylipins are widely used. Here, we compare their performance based on published experimental data, focusing on recovery, reproducibility, and matrix effect reduction.

Metabolic Context: The Genesis of 20-COOH-AA

20-COOH-AA is not a primary product but the result of a two-step enzymatic conversion of arachidonic acid (AA). Initially, CYP enzymes of the 4A and 4F families (CYP4A/4F) hydroxylate AA to form 20-Hydroxyeicosatetraenoic acid (20-HETE).[1] 20-HETE, a potent vasoconstrictor and regulator of vascular tone, is then further oxidized by alcohol dehydrogenases to produce the dicarboxylic acid, 20-COOH-AA.[2] Understanding this



pathway is essential for interpreting the biological significance of measured 20-COOH-AA levels.





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- 2. lcms.cz [lcms.cz]
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